Hydroxy Urea-13C,15N2
Description
Significance of Stable Isotope Labeling in Chemical and Biological Research
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. Common isotopes used in this practice include Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (²H). symeres.com This substitution creates a molecule with a slightly greater mass but identical chemical properties to the original compound. diagnosticsworldnews.com This mass difference is the key to its utility, as it can be detected and differentiated by sophisticated analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. diagnosticsworldnews.comacs.org
One of the primary applications of stable isotope labeling is in the elucidation of reaction mechanisms and the tracing of metabolic pathways. symeres.com By introducing a labeled compound into a biological system, scientists can follow its journey, identifying the various chemical transformations it undergoes and the resulting metabolites. diagnosticsworldnews.comsilantes.com This allows for a detailed mapping of metabolic networks and a deeper understanding of how drugs and other compounds are processed within an organism. creative-proteomics.com This technique has been instrumental in fields like metabolomics, where it helps to unravel the complexities of cellular metabolism. silantes.com
Stable isotope-labeled compounds are invaluable for quantitative analysis. symeres.com They are often used as internal standards in analytical methods like mass spectrometry. researchgate.netresearchgate.net By adding a known amount of the labeled compound to a sample, researchers can accurately measure the concentration of the unlabeled compound, overcoming potential variations in sample preparation and instrument response. nih.goviris-biotech.de This approach, known as isotope dilution mass spectrometry, provides a high degree of accuracy and precision, which is crucial for pharmacokinetic studies that examine a drug's absorption, distribution, metabolism, and excretion (ADME). acs.orgresearchgate.net
Applications in Mechanistic Elucidation and Pathway Tracing
Overview of Hydroxyurea (B1673989) as a Chemical Entity in Research Contexts
Hydroxyurea, also known as hydroxycarbamide, is a simple organic compound that was first synthesized in 1869. ahrq.govwikipedia.orgdrugbank.com Despite its long history, its biological significance was not fully recognized until the mid-20th century. iarc.fr
Initially investigated for its antineoplastic properties, hydroxyurea was found to be active against a variety of tumors in the late 1950s and entered clinical use in the 1960s. iarc.frnih.gov Its primary mechanism of action is the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. drugbank.combccancer.bc.caplos.org This inhibition makes it particularly effective against rapidly proliferating cells. Over the decades, research has expanded its applications to include the treatment of myeloproliferative diseases, sickle cell anemia, and even in combination therapies for HIV. nih.govnatap.orgmdpi.com
Research into hydroxyurea and its analogs aims to understand its diverse biological effects. A key area of investigation is its ability to induce the production of fetal hemoglobin (HbF), which is beneficial in the treatment of sickle cell disease. tandfonline.com The exact mechanism of this induction is still under investigation, with some studies suggesting the involvement of nitric oxide generation. drugbank.com Furthermore, computational studies on hydroxyurea analogs help to explore their structural and electronic properties, providing insights into their reactivity and potential for radical formation, which is crucial for their biological activity. uni-muenchen.denih.gov The development of analogs also seeks to improve efficacy and understand structure-activity relationships. nih.gov
Historical Research Perspectives
Rationale for Isotopic Labeling with Carbon-13 and Nitrogen-15 in Hydroxyurea
The specific labeling of hydroxyurea with both Carbon-13 and Nitrogen-15 to create Hydroxyurea-13C,15N2 offers distinct advantages for research. This dual labeling provides a more robust and specific tracer for mass spectrometry-based analyses. researchgate.netresearchgate.net
The use of Hydroxyurea-13C,15N2 as an internal standard in quantitative methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly accurate and precise measurements of hydroxyurea concentrations in biological samples like plasma. researchgate.netresearchgate.netonescdvoice.com This is critical for pharmacokinetic studies, enabling researchers to meticulously track the drug's fate in the body. researchgate.net
Furthermore, the stable isotope labels allow for the clear differentiation between the administered (exogenous) hydroxyurea and any endogenously produced urea (B33335), as demonstrated in studies investigating its metabolism. acs.org This is achieved by monitoring the mass-to-charge ratios of the labeled compound and its metabolites. researchgate.net The ability to trace the metabolic conversion of hydroxyurea to urea with such clarity is a powerful tool for understanding its biotransformation pathways. acs.org
| Compound Name |
| Hydroxyurea |
| Hydroxyurea-13C,15N2 |
| Carbon-13 |
| Nitrogen-15 |
| Deuterium |
| Nitric Oxide |
| Urea |
Interactive Data Table: Research Applications of Isotopically Labeled Hydroxyurea
The following table summarizes key research findings where Hydroxyurea-13C,15N2 has been utilized.
| Research Area | Analytical Method | Key Finding | Reference |
| Pharmacokinetics | GC-MS | Development of a precise and sensitive method for determining hydroxyurea concentration in plasma. | researchgate.net |
| Therapeutic Drug Monitoring | LC-MS/MS | Established a method for quantifying hydroxyurea in small volumes of dried blood, facilitating patient monitoring. | onescdvoice.com |
| Metabolism | Mass Spectrometry | Demonstrated that mARC1 is a key enzyme in the metabolic reduction of hydroxyurea to urea. | acs.org |
| Bioanalysis | LC-MS/MS | Validated a method for pharmacokinetic studies in patients with chronic myeloid leukemia. | researchgate.net |
Unique Isotopic Signature for Enhanced Tracking and Resolution
The strategic incorporation of one Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) isotopes gives Hydroxyurea-¹³C,¹⁵N₂ a distinct molecular weight that is three mass units greater than its natural counterpart. This mass difference provides a unique isotopic signature that is fundamental to its application in research, particularly in isotope dilution mass spectrometry (IDMS). osti.govwikipedia.org In this method, a known quantity of the labeled compound is added to a sample as an internal standard before sample processing and analysis. wikipedia.org Because the labeled standard is chemically identical to the unlabeled analyte (hydroxyurea), it experiences the same variations and potential losses during extraction and preparation. However, its distinct mass allows it to be separately detected by a mass spectrometer. By measuring the ratio of the labeled to the unlabeled compound, researchers can accurately quantify the concentration of hydroxyurea in the original sample with high precision and trueness, effectively correcting for any procedural inconsistencies. up.ac.zabritannica.com
This enhanced tracking capability is crucial in complex pharmacokinetic studies. For instance, researchers have developed robust methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) where Hydroxyurea-¹³C,¹⁵N₂ serves as the internal standard for quantifying hydroxyurea in biological matrices like plasma and dried blood spots. oup.comnih.govresearchgate.net Furthermore, the unique isotopic signature is invaluable for metabolic research. A key metabolic pathway for hydroxyurea is its reduction to urea. acs.org In a recent study investigating this biotransformation, researchers used ¹³C,¹⁵N-labeled hydroxyurea to track its fate in mouse models. The labeled isotopes made it possible to distinguish between urea produced from the metabolism of the drug and the endogenous urea already present in the biological system, a feat impossible without isotopic labeling. acs.orgnih.gov
| Property | Hydroxyurea | Hydroxyurea-¹³C,¹⁵N₂ |
|---|---|---|
| Molecular Formula | CH₄N₂O₂ | [¹³C]H₄[¹⁵N]₂O₂ artis-standards.com |
| Molecular Weight | 76.06 g/mol | 79.03 g/mol artis-standards.com |
| CAS Number | 127-07-1 | 1246814-92-5 pharmaffiliates.com |
Implications for Advanced Spectroscopic and Spectrometric Investigations
The use of Hydroxyurea-¹³C,¹⁵N₂ has significant implications for a range of advanced analytical techniques, most notably in mass spectrometry. The isotope dilution method, powered by this labeled standard, is considered a primary ratio method with the potential for the highest level of accuracy, tying measurements directly to fundamental SI units. up.ac.zarsc.org Analytical techniques such as LC-MS/MS and GC-MS rely heavily on this standard for robust and reliable quantification in pharmacokinetic research. nih.govresearchgate.net In GC-MS analysis, for example, specific mass-to-charge (m/z) ratio ions are monitored for the derivatized forms of both unlabeled hydroxyurea and the Hydroxyurea-¹³C,¹⁵N₂ internal standard, allowing for precise measurement. researchgate.net Similarly, in LC-MS/MS methods, the distinct fragmentation patterns and parent/daughter ion transitions of the labeled and unlabeled compounds enable highly selective and sensitive detection. oup.comnih.gov
Beyond mass spectrometry, the isotopic labeling in Hydroxyurea-¹³C,¹⁵N₂ opens avenues for advanced spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While the most abundant isotopes of carbon (¹²C) and nitrogen (¹⁴N) are NMR-inactive or difficult to observe, the ¹³C and ¹⁵N isotopes possess a nuclear spin of one-half, making them ideal for NMR analysis. wikipedia.orglibretexts.org The incorporation of these isotopes allows for ¹³C-NMR and ¹⁵N-NMR studies, which can provide detailed information about the molecule's carbon framework and the electronic environment of the nitrogen atoms. libretexts.orgsintef.no This enables researchers to investigate structural features, tautomerism, and chemical transformations with greater clarity. nih.govresearchgate.net Although ¹³C and ¹⁵N have low natural abundance, labeling the compound significantly enhances NMR sensitivity, facilitating experiments that would otherwise be impractical. nih.govsigmaaldrich.com This capability is crucial for elucidating the structure and conformation of molecules and their interactions within biological systems. sigmaaldrich.comnumberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxy(13C)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([15NH2])[15NH]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.034 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hydroxy Urea 13c,15n2
Precursor Synthesis and Isotopic Enrichment Strategies
The synthesis of Hydroxy Urea-¹³C,¹⁵N₂ is fundamentally dependent on the initial preparation of isotopically enriched precursors. These foundational steps are critical for ensuring high levels of isotopic incorporation in the final product.
Preparation of Isotope-Enriched Urea (B33335) Derivatives
The core of the target molecule is the doubly labeled urea backbone. The synthesis of Urea-¹³C,¹⁵N₂ is a crucial first step. A common industrial method involves the reaction of isotopically labeled starting materials. Specifically, carbon monoxide enriched with carbon-13 (¹³CO) is reacted with ammonia (B1221849) enriched with nitrogen-15 (B135050) (¹⁵NH₃) in the presence of a sulfur catalyst. This process ensures that both the carbonyl carbon and the two nitrogen atoms are the desired heavy isotopes.
Controlling the reaction conditions, such as temperature and pressure, is vital to maximize the isotopic enrichment, which can exceed 99% for ¹³C and 98% for ¹⁵N. This high-purity labeled urea serves as a key intermediate for subsequent reactions. medchemexpress.comgoogle.com
Table 1: Synthesis of Urea-¹³C,¹⁵N₂
| Reactants | Catalyst | Key Conditions | Isotopic Enrichment |
|---|---|---|---|
| Carbon Monoxide (¹³CO) | Sulfur | Controlled temperature and pressure | >99% for ¹³C |
Synthesis of Labeled Hydroxylamine (B1172632) Intermediates
The hydroxylamine moiety of the final product must also be isotopically labeled if the goal is to have all nitrogen atoms as ¹⁵N. The synthesis of ¹⁵N-labeled hydroxylamine (H₂¹⁵NOH) or its salts, like hydroxylamine-¹⁵N hydrochloride, can be achieved through several routes.
One established method is the reduction of nitrogen-15 labeled precursors such as ¹⁵N-enriched nitric acid or nitrous acid. This reduction is typically performed using hydrogen gas with a noble metal catalyst like platinum or palladium. Another approach involves the hydrolysis of a ¹⁵N-labeled ketoxime or ¹⁵N-nitromethane. google.com The synthesis often begins by reacting an ¹⁵N-labeled nitrite, such as ¹⁵N-potassium nitrite, with a methylating agent to produce ¹⁵N-nitromethane, which is then hydrolyzed to yield the desired ¹⁵N-hydroxylamine hydrochloride. google.com These methods require careful control of reaction parameters to prevent isotopic dilution and ensure high chemical and isotopic purity.
Reaction Pathways for the Formation of Hydroxy Urea-[¹³C,¹⁵N₂]
With the labeled precursors in hand, the next stage involves their chemical combination to form the target molecule.
Condensation Reactions and Mechanistic Considerations
The standard synthesis of unlabeled hydroxyurea (B1673989) often involves the reaction of a cyanate (B1221674) salt with hydroxylamine hydrochloride or the reaction of an ester of carbamic acid (urethane) with hydroxylamine. google.comwikipedia.orgiarc.fr For the synthesis of Hydroxy Urea-¹³C,¹⁵N₂, a direct condensation reaction is employed using the isotopically labeled precursors.
The key reaction involves the controlled hydroxylation of the Urea-¹³C,¹⁵N₂ intermediate. The labeled urea is first dissolved in a suitable solvent, often a polar aprotic one like dimethylformamide, to activate it. Subsequently, ¹⁵N-labeled hydroxylamine hydrochloride is added in a controlled manner, typically at reduced temperatures (e.g., 0–5°C), to form the final product. This careful addition helps to prevent unwanted side reactions. The fundamental mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic ¹³C-carbonyl carbon of the labeled urea.
Optimization of Reaction Conditions for Isotopic Incorporation Efficiency
To ensure the final product has the highest possible isotopic purity, reaction conditions must be meticulously optimized. Key parameters include temperature, pH, and solvent choice.
Temperature: Low temperatures (0–5°C) are often used during the condensation step to minimize side reactions and prevent the degradation of the somewhat unstable hydroxylamine reactant. google.com
pH Control: The pH of the reaction mixture is carefully controlled. For instance, in related syntheses, the pH is adjusted to the neutral or slightly basic range (pH 7-8) after the initial condensation to facilitate product isolation and remove byproducts. google.com
Solvent: The choice of solvent is critical for ensuring the reactants are soluble and for facilitating the reaction. Polar aprotic solvents are commonly used.
The goal is to create an environment that favors the desired condensation pathway while minimizing any reactions that could lead to the loss or exchange of the ¹³C or ¹⁵N labels.
Purification and Isolation Techniques
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and solvents. moravek.com Achieving high chemical and isotopic purity is essential for the compound's use in sensitive analytical applications. moravek.comacs.org
Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude Hydroxy Urea-¹³C,¹⁵N₂ can be recrystallized from a solvent system, such as an ethanol (B145695)/water mixture, to obtain a product with high chemical purity (>95%).
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for both purifying the compound and assessing its purity. moravek.com
Ion-Exchange Resins: In some synthesis pathways for unlabeled hydroxyurea, ion-exchange resins are used to remove inorganic salts like sodium chloride that form as byproducts. google.comwikipedia.org
The purity and isotopic enrichment of the final product are confirmed using a suite of analytical methods.
Table 2: Analytical Techniques for Characterization
| Technique | Application | Key Observations |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and isotopic composition. | Detects a distinct mass-to-charge (m/z) shift corresponding to the incorporated ¹³C and ¹⁵N isotopes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position of the isotopic labels. | Shows altered chemical shifts for the ¹³C and ¹⁵N nuclei, confirming successful labeling. wikipedia.org |
| Isotope Ratio Mass Spectrometry (IRMS) | Assesses the precise level of isotopic enrichment. | Quantifies the δ¹³C and δ¹⁵N values to confirm purity of >98%. smolecule.com |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity. | A single peak indicates a chemically pure compound. moravek.com |
Through the careful execution of these synthetic, purification, and analytical steps, researchers can obtain high-purity Hydroxy Urea-¹³C,¹⁵N₂ for advanced metabolic and pharmacokinetic studies. nih.gov
Crystallization Methods
Crystallization is a critical step for purifying crude Hydroxy Urea-¹³C,¹⁵N₂. The process leverages differences in solubility between the labeled hydroxyurea and any remaining impurities from the synthesis.
A common and effective method involves recrystallization from a binary solvent system. The crude product is dissolved in a mixture of ethanol and water, and controlled cooling allows for the formation of crystals with high purity. This technique has been shown to yield a product with greater than 95% purity as determined by High-Performance Liquid Chromatography (HPLC). While various crystallization techniques exist for organic compounds, such as slurry methods or rapid cooling from solvents like acetonitrile (B52724) or dimethylformamide (DMF), the ethanol/water system is specifically documented for the purification of Hydroxy Urea-¹³C,¹⁵N₂. google.com
Chromatographic Separations
Chromatographic techniques are widely used for both the analysis and preparative purification of hydroxyurea and its labeled analogues. sielc.commdpi.com High-Performance Liquid Chromatography (HPLC) is the predominant method.
Given that hydroxyurea is a very hydrophilic compound, reverse-phase (RP) HPLC is the most common approach. Separation is typically achieved on a C18 column. plos.org The mobile phase composition is crucial for effective separation and is often a mixture of an organic solvent like acetonitrile and an aqueous buffer. sielc.com Different buffer systems can be used depending on the detection method; for instance, phosphoric acid can be used for UV detection, while volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are necessary for mass spectrometry (MS) compatibility. sielc.commdpi.com
In some cases, derivatization is employed to enhance retention and separation on a reverse-phase column. plos.org Treatment with xanthydrol converts hydroxyurea into a less polar derivative, allowing for better separation from unretained components and impurities. plos.org
Gas chromatography-mass spectrometry (GC-MS) represents another separation technique, although it requires a derivatization step to make the polar hydroxyurea volatile enough for gas-phase analysis. nih.gov This typically involves creating trimethylsilyl (B98337) (TMS) derivatives of the compound before injection into the GC system. nih.gov
Table 1: Exemplary HPLC Conditions for Hydroxyurea Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Newcrom R1 | Atlantis T3 (C18) | ZORBAX® RX-C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (2.5%), Sodium Acetate (25 mM), pH 6.5 | A: Acetonitrile, B: Water |
| Detection | UV / MS (with formic acid instead of phosphoric acid) | Electrochemical | UV (240 nm) |
Purity Assessment and Characterization of Labeled Compound
After purification, the final product must be thoroughly characterized to confirm its identity, isotopic enrichment, and chemical purity.
Verification of Isotopic Enrichment
The primary purpose of synthesizing Hydroxy Urea-¹³C,¹⁵N₂ is to have a precisely labeled internal standard. Therefore, verifying the incorporation and abundance of the ¹³C and ¹⁵N isotopes is paramount.
Mass spectrometry (MS) is the definitive technique for this verification. High-resolution mass spectrometry can easily distinguish the labeled compound from its unlabeled counterpart due to distinct shifts in the mass-to-charge ratio (m/z). The incorporation of one ¹³C atom increases the mass by approximately one unit, while the two ¹⁵N atoms increase the mass by two units, for a total mass shift of +3 compared to the unlabeled monoisotopic molecule.
Isotope Ratio Mass Spectrometry (IRMS) is specifically used for the quantitative assessment of isotopic purity, confirming that the isotopic enrichment is consistent with required specifications, often exceeding 98%. smolecule.com In GC-MS methods developed for quantification, specific ions are monitored to differentiate and measure the labeled and unlabeled species. For the trimethylsilyl derivative, the quantitative ion for Hydroxy Urea-¹³C,¹⁵N₂ is at m/z 280, whereas the corresponding ion for unlabeled hydroxyurea is at m/z 277. nih.gov
Table 2: Mass Spectrometric Data for Isotopic Verification
| Analytical Technique | Compound Analyzed | Key Observations | Reference |
|---|---|---|---|
| High-Resolution MS | Hydroxy Urea-¹³C,¹⁵N₂ | Distinct m/z shifts (+1 for ¹³C, +2 for ¹⁵N₂) | |
| Isotope Ratio MS | Hydroxy Urea-¹³C,¹⁵N₂ | δ¹³C and δ¹⁵N values confirm >98% labeling |
| GC-MS (TMS derivative) | Hydroxyurea vs. Hydroxy Urea-¹³C,¹⁵N₂ | Quantitative ion m/z 277 (unlabeled) vs. m/z 280 (labeled) | nih.gov |
Assessment of Chemical Purity and Impurity Profiling
Beyond isotopic enrichment, the chemical purity of the final compound must be established. This involves identifying and quantifying any process-related impurities or degradation products.
HPLC coupled with UV or MS detection is the standard method for assessing chemical purity. plos.org By chromatographically separating the main compound from all other substances, the area percentage of the Hydroxy Urea-¹³C,¹⁵N₂ peak can be calculated to determine its purity, which is typically expected to be >95% after crystallization.
Impurity profiling is an extension of this analysis, where the goal is to identify the chemical structures of the impurities. HPLC methods are developed to ensure specificity, meaning the method can separate the active compound from potential impurities, excipients, and degradation products. plos.org This is crucial for stability-indicating methods, which track the formation of degradation products over time. plos.org The use of techniques like LC-MS/MS allows for the sensitive detection and potential identification of these low-level impurities. mdpi.com
Advanced Analytical Techniques for Hydroxy Urea 13c,15n2 Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural elucidation of Hydroxy Urea-¹³C,¹⁵N₂. The incorporation of NMR-active nuclei, ¹³C and ¹⁵N, allows for detailed analysis of the molecular environment.
Carbon-13 NMR for Structural and Chemical Environment Elucidation
Table 1: Representative ¹³C NMR Data for Hydroxy Urea-¹³C,¹⁵N₂
| Parameter | Value | Reference |
| Observed Nucleus | ¹³C | |
| Position | Carbonyl Carbon | |
| Typical Chemical Shift (δ) | ~162 ppm | |
| Application | Structural Confirmation, Isotopic Enrichment Verification |
This table provides typical values and may vary slightly based on experimental conditions.
Nitrogen-15 (B135050) NMR for Specific Molecular Site Analysis and Reaction Monitoring
Nitrogen-15 NMR spectroscopy offers a direct method to confirm the presence of ¹⁵N isotopes at both nitrogen positions within the Hydroxy Urea-¹³C,¹⁵N₂ molecule. This technique is highly specific for analyzing the nitrogen environments and can be used to monitor reactions involving the urea (B33335) backbone. The chemical shifts for the ¹⁵N nuclei in this compound are observed in the range of δ -280 ppm (amide). ¹⁵N NMR is particularly valuable for tracking the fate of nitrogen atoms in metabolic studies and for assessing the efficiency of isotopic labeling. smolecule.comwindows.net The long T1 and T2 relaxation times of ¹⁵N in [¹³C, ¹⁵N₂]urea, a similar compound, suggest enhanced signal in certain applications. windows.net
Table 2: Representative ¹⁵N NMR Data for Hydroxy Urea-¹³C,¹⁵N₂
| Parameter | Value | Reference |
| Observed Nucleus | ¹⁵N | |
| Position | Both Nitrogen Atoms | |
| Typical Chemical Shift (δ) | ~-280 ppm (amide) | |
| Application | Isotopic Enrichment Confirmation, Metabolic Tracing | smolecule.com |
This table provides typical values and may vary slightly based on experimental conditions.
Proton NMR in Conjunction with Heteronuclear Studies
While standard Proton (¹H) NMR provides information about the protons in the molecule, its power is significantly enhanced when used in conjunction with heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC). These experiments correlate the proton signals with the signals of directly attached ¹³C or ¹⁵N nuclei. This allows for unambiguous assignment of resonances and provides detailed structural information through the analysis of coupling constants (J-couplings) between protons and the labeled nuclei. nih.gov Such studies are crucial for a comprehensive understanding of the molecular structure and conformation in solution.
Zero-Field NMR Spectroscopy for J-Coupling Network Analysis
Zero-Field Nuclear Magnetic Resonance (ZULF NMR) is an emerging technique that directly measures the J-coupling interactions within a molecule in the absence of a strong external magnetic field. uj.edu.plresearchgate.net For Hydroxy Urea-¹³C,¹⁵N₂, ZULF NMR can provide a detailed fingerprint of the entire network of J-couplings between the ¹³C, ¹⁵N, and ¹H nuclei. uj.edu.pl This is particularly useful for complex spin systems. For instance, in [¹³C,¹⁵N₂]-urea, a narrow peak around 30 Hz arises from the ¹³C-¹⁵N J-coupling. uj.edu.pl By analyzing these J-coupling patterns, researchers can gain intricate details about molecular connectivity and structure. researchgate.netacs.org Studies on similar molecules have shown that ZULF NMR can even be used to monitor chemical exchange processes. uj.edu.plnih.gov
Mass Spectrometry (MS) Based Methodologies
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions, making it ideal for confirming the molecular weight and isotopic composition of Hydroxy Urea-¹³C,¹⁵N₂.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to precisely determine the molecular weight of Hydroxy Urea-¹³C,¹⁵N₂, which is 79.03 g/mol . This technique can differentiate between the isotopically labeled compound and its unlabeled counterpart due to the mass difference. The distinct m/z shifts resulting from the incorporation of one ¹³C atom (+1 Da) and two ¹⁵N atoms (+2 Da) provide unambiguous confirmation of successful labeling. nih.gov Tandem mass spectrometry (MS/MS) methods, often coupled with liquid chromatography (LC-MS/MS), are used for quantitative analysis in biological matrices, where specific fragment ions are monitored for both the analyte and the internal standard. nih.gov For instance, a common transition monitored for Hydroxy Urea-¹³C,¹⁵N₂ is m/z 80.0 → 46.3.
Table 3: High-Resolution Mass Spectrometry Data for Hydroxy Urea-¹³C,¹⁵N₂
| Parameter | Value | Reference |
| Technique | High-Resolution Mass Spectrometry (HRMS) | |
| Molecular Formula | ¹³CH₄(¹⁵N)₂O₂ | |
| Molecular Weight | 79.03 g/mol | |
| Application | Molecular Formula Confirmation, Isotopic Purity Assessment | |
| LC-MS/MS Transition | m/z 80.0 → 46.3 |
This table provides key mass spectrometry data for the characterization of Hydroxy Urea-¹³C,¹⁵N₂.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a critical technique for the structural elucidation and selective quantification of Hydroxy Urea-[13C,15N2]. In a typical MS/MS experiment, the protonated molecule of Hydroxy Urea-[13C,15N2], [M+H]⁺, with a mass-to-charge ratio (m/z) of 80.0, is selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions, which are analyzed in the second mass analyzer.
The fragmentation pathway is influenced by the positions of the isotopic labels. The ¹³C atom is located at the carbonyl position, and the two ¹⁵N atoms constitute the urea backbone. A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of specific product ions. For instance, a commonly monitored fragmentation is the transition from m/z 80.0 to m/z 46.3. nih.gov This likely corresponds to the loss of the hydroxylamine (B1172632) moiety.
A plausible fragmentation pathway can be proposed based on the known fragmentation of unlabeled hydroxyurea (B1673989). The cleavage of the N-O bond and subsequent rearrangements can also lead to various product ions. The stable isotopic labels are instrumental in confirming these pathways, as the mass of the fragments containing the labeled atoms will be shifted accordingly.
Table 1: Postulated MS/MS Fragmentation of Hydroxy Urea-[13C,15N2]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss |
| 80.0 | 63.0 | NH₃ |
| 80.0 | 46.3 | NH₂OH |
| 80.0 | 44.0 | HNCO |
This table is based on common fragmentation patterns of urea and its derivatives and requires experimental verification for Hydroxy Urea-[13C,15N2].
Isotope Dilution Mass Spectrometry for Quantitative Analysis in Research Models
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex biological matrices. This method utilizes a known amount of the isotopically labeled compound, in this case, Hydroxy Urea-[13C,15N2], as an internal standard. Because the labeled standard is chemically identical to the analyte of interest (unlabeled hydroxyurea), it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer, correcting for matrix effects and variations in sample preparation.
Several studies have developed and validated IDMS methods for the quantification of hydroxyurea in biological samples like plasma and dried blood spots, employing Hydroxy Urea-[13C,15N2] as the internal standard. oup.comnih.gov These methods typically involve liquid chromatography or gas chromatography coupled with mass spectrometry. For instance, a gas chromatography-mass spectrometry (GC-MS) method, after derivatization to form trimethylsilyl (B98337) (TMS) derivatives, monitors specific m/z ratios for the analyte and the internal standard. nih.gov In one such method, the quantitative ion for the derivatized Hydroxy Urea-[13C,15N2] was m/z 280, with a qualifier ion at m/z 295. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offer high sensitivity and specificity without the need for derivatization. oup.comnih.gov These methods have demonstrated linearity over a wide range of concentrations, making them suitable for pharmacokinetic studies. oup.comnih.gov
Table 2: Performance Characteristics of Isotope Dilution Mass Spectrometry Methods for Hydroxyurea Quantification Using Hydroxy Urea-[13C,15N2]
| Analytical Technique | Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| GC-MS | Plasma | 0.1–100 µg/mL | Not Reported | nih.gov |
| LC-MS/MS | Dried Blood Spots | 0.5–60 µg/mL | 5 ng/mL | oup.com |
| LC-MS/MS | Plasma | 1–200 µg/mL | Not Reported | nih.gov |
Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-c-IRMS) for Isotopic Enrichment Determination
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) is a powerful technique for determining the precise isotopic composition of a compound. In this method, the sample is first separated by gas chromatography. The eluted compound is then combusted in a furnace, converting it into simple gases like CO₂ and N₂. These gases are then introduced into an isotope ratio mass spectrometer, which measures the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) with very high precision.
For Hydroxy Urea-[13C,15N2], GC-c-IRMS can be used to verify the isotopic enrichment of the synthesized compound. This is crucial for ensuring the quality of the tracer for quantitative studies. The technique can also be applied in metabolic studies to measure the incorporation of the ¹³C and ¹⁵N isotopes into various metabolites, providing insights into metabolic pathways. The high precision of GC-c-IRMS allows for the detection of very small changes in isotopic ratios. nih.govresearchgate.net
Table 3: Hypothetical Isotopic Enrichment Data for a Batch of Hydroxy Urea-[13C,15N2] Determined by GC-c-IRMS
| Isotope | Atom Percent Excess (APE) |
| ¹³C | >99% |
| ¹⁵N | >98% |
This table represents typical target enrichment levels for isotopically labeled standards and would be confirmed by GC-c-IRMS analysis.
Vibrational Spectroscopy Studies
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Matrix Isolation Infrared Spectroscopy, are valuable for the structural characterization of Hydroxy Urea-[13C,15N2] by probing the vibrational modes of its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies, making FTIR a useful tool for structural confirmation. In Hydroxy Urea-[13C,15N2], the substitution with heavier isotopes (¹³C and ¹⁵N) will cause a noticeable shift in the vibrational frequencies of the associated functional groups compared to the unlabeled compound.
Specifically, the C=O stretching vibration (Amide I band) is expected to shift to a lower frequency due to the heavier ¹³C atom. Similarly, the N-H bending and C-N stretching vibrations will be affected by the presence of the ¹⁵N isotopes. These isotopic shifts provide definitive evidence for the incorporation of the labels into the molecule. Studies on isotopically labeled urea have documented these shifts, which can be extrapolated to hydroxyurea. researchgate.net
Table 4: Expected Characteristic FTIR Vibrational Frequencies for Hydroxy Urea-[13C,15N2]
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Unlabeled) | Expected Shift for Hydroxy Urea-[13C,15N2] |
| N-H Stretch | 3400-3200 | Shift to lower frequency |
| C=O Stretch (Amide I) | ~1680 | Shift to lower frequency |
| N-H Bend (Amide II) | ~1600 | Shift to lower frequency |
| C-N Stretch | ~1400 | Shift to lower frequency |
This table is based on general values for ureas and the expected effects of isotopic labeling. Actual values require experimental measurement.
Matrix Isolation Infrared Spectroscopy for Conformational and Dimerization Studies
Matrix isolation infrared spectroscopy is a high-resolution technique where molecules are trapped in an inert gas matrix (like argon) at very low temperatures. This minimizes intermolecular interactions and allows for the study of the intrinsic properties of the molecule, such as its different conformations and the formation of dimers.
For Hydroxy Urea-[13C,15N2], this technique could be used to study its preferred gas-phase conformation and how it forms hydrogen-bonded dimers. The sharp absorption bands obtained in a matrix isolation experiment would allow for the precise measurement of the isotopic shifts in vibrational frequencies, aiding in the definitive assignment of vibrational modes. Studies on urea and its isotopomers using matrix isolation have provided valuable insights into their structure and interactions, which serves as a strong foundation for similar investigations on Hydroxy Urea-[13C,15N2]. researchgate.net
Table 5: Hypothetical Monomer and Dimer Vibrational Frequencies (cm⁻¹) for the C=O Stretch of Hydroxy Urea-[13C,15N2] in an Argon Matrix
| Species | Vibrational Frequency (cm⁻¹) |
| Monomer | ~1670 |
| Dimer | ~1650 |
This table is hypothetical and illustrates the expected shift to a lower frequency upon dimerization due to hydrogen bonding. Experimental verification is required.
Chromatographic Separations Coupled with Detection Techniques
Chromatographic techniques are essential for separating Hydroxy Urea-[13C,15N2] from complex mixtures, such as biological fluids, before its detection and quantification. The choice of chromatographic method depends on the analytical requirements, such as sensitivity and sample throughput.
Given its polar nature, hydrophilic interaction liquid chromatography (HILIC) is a well-suited technique for the separation of hydroxyurea. nih.gov HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent, which is effective for retaining and separating polar compounds. Reversed-phase liquid chromatography has also been employed, often with specific columns designed for polar analytes. scielo.br
Gas chromatography can also be used, but it requires derivatization of the polar hydroxyurea molecule to increase its volatility. nih.gov Silylation is a common derivatization method for this purpose. nih.gov
The coupling of these separation techniques with mass spectrometry provides the high selectivity and sensitivity needed for tracer studies.
Table 6: Summary of Chromatographic Methods for the Analysis of Hydroxyurea
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Hydroxy Urea-¹³C,¹⁵N₂, primarily used to assess its purity and to separate it from its unlabeled counterpart and other interfering substances in complex biological matrices. nih.govresearchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), this method provides exceptional sensitivity and specificity for quantification. nih.gov
The primary role of Hydroxy Urea-¹³C,¹⁵N₂ in these analyses is as a stable-isotope labeled internal standard (IS). nih.gov Because the IS is chemically identical to the analyte (unlabeled hydroxyurea) but has a different mass, it co-elutes during the chromatographic separation and experiences the same conditions during sample preparation and ionization, correcting for variations and improving analytical accuracy. nih.gov
Research has established robust LC-MS/MS methods for quantifying hydroxyurea in samples like dried blood and plasma. nih.govnih.gov In a typical application, separation is achieved on a C18 reversed-phase column. nih.govfrontiersin.org A gradient elution using a mobile phase consisting of solvents like acetonitrile (B52724) and aqueous ammonium (B1175870) formate (B1220265) or formic acid ensures the effective separation of hydroxyurea from other sample components. nih.gov The distinct mass-to-charge (m/z) ratio of Hydroxy Urea-¹³C,¹⁵N₂ allows the mass spectrometer to differentiate it from the endogenous analyte, making it ideal for isotope-dilution assays. acs.org The purity of the synthesized Hydroxy Urea-¹³C,¹⁵N₂ compound itself can be confirmed by HPLC, with commercial standards often reporting a purity of 95% or higher.
Table 1: Example of HPLC-MS/MS Method Parameters for Hydroxyurea Analysis Using Hydroxy Urea-¹³C,¹⁵N₂ as an Internal Standard
| Parameter | Condition/Value | Reference |
| Chromatography | ||
| Column | C18 Atlantis T3 | |
| Mobile Phase A | 10 mmol/L Ammonium Formate | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.4 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | acs.org |
| MRM Transition (Hydroxy Urea-¹³C,¹⁵N₂) | m/z 80.0 → 46.3 | acs.org |
| Method Performance | ||
| Linearity Range | 0.5–60.0 µg/mL | nih.govnih.gov |
| Intra- & Inter-assay CV | <15% | nih.govnih.gov |
| Limit of Quantification (LOQ) | 1.2 mg/L (in plasma) |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC), particularly when combined with mass spectrometry (GC-MS), offers another powerful, highly accurate, and sensitive method for the analysis of hydroxyurea, with Hydroxy Urea-¹³C,¹⁵N₂ serving as an ideal internal standard for isotope-dilution techniques. nih.govresearchgate.net Unlike HPLC, which analyzes compounds in a liquid phase, GC requires analytes to be volatile and thermally stable. Since hydroxyurea is not inherently volatile, a crucial step of derivatization is required prior to analysis. nih.govresearchgate.net
The most common approach involves the preparation of trimethylsilyl (TMS) derivatives of hydroxyurea. nih.govresearchgate.net This process replaces the active hydrogen atoms on the molecule with TMS groups, increasing its volatility and making it suitable for GC analysis. The derivatized sample is then introduced into the GC system, where it is separated from other components before being detected by the mass spectrometer.
In an established isotope-dilution GC-MS method, specific mass-to-charge (m/z) ratio ions are monitored for both the derivatized analyte and the stable labeled internal standard (Hydroxy Urea-¹³C,¹⁵N₂). researchgate.netnih.gov This selected ion monitoring (SIM) provides high specificity and allows for precise quantification. nih.gov The method has been validated for its reportable range, accuracy, and precision, proving to be a robust technique for pharmacokinetic studies. nih.govresearchgate.net
Table 2: Key Parameters for Isotope-Dilution GC-MS Analysis of Hydroxyurea Following TMS Derivatization
| Parameter | Description/Value | Reference |
| Derivatization | ||
| Method | Preparation of Trimethylsilyl (TMS) derivatives | nih.gov |
| GC-MS Analysis | ||
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |
| Monitored Ion (Quantitative) | m/z 280 for silated Hydroxyurea-¹³C,¹⁵N₂ | nih.govresearchgate.net |
| Monitored Ion (Qualifier) | m/z 295 for silated Hydroxyurea-¹³C,¹⁵N₂ | nih.govresearchgate.net |
| Method Performance | ||
| Reportable Range | 0.1–100 mcg/mL | nih.govresearchgate.net |
| Accuracy | Within an allowable error of 15% | nih.govresearchgate.net |
| Within-run & Between-run Imprecision | <15% | nih.govresearchgate.net |
Mechanistic and Biochemical Research Applications of Hydroxy Urea 13c,15n2
Enzyme Kinetic Studies and Active Site Probing
The unique isotopic signature of Hydroxy Urea-¹³C,¹⁵N₂ makes it an invaluable probe for studying enzyme kinetics and characterizing enzyme-inhibitor interactions. Its applications in this area are diverse, providing insights into the mechanisms of key enzymes.
Elucidation of Ribonucleotide Reductase Inhibition Mechanisms
Hydroxyurea (B1673989) is a well-established inhibitor of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair. The isotopically labeled form, Hydroxy Urea-¹³C,¹⁵N₂, allows researchers to meticulously track the binding and interaction of the inhibitor with the enzyme's active site. By monitoring the isotopic shifts in mass spectrometry or NMR, scientists can gain a deeper understanding of the chemical transformations hydroxyurea undergoes and how it quenches the essential tyrosyl radical within the RNR active site, ultimately leading to the inhibition of DNA replication. nih.gov These studies are fundamental to understanding its efficacy as an anti-cancer agent. smolecule.com
Investigating N-Reductive Biotransformation Pathways (e.g., mARC1 Enzyme System)
Recent research has identified the mitochondrial amidoxime (B1450833) reducing component 1 (mARC1) as a key enzyme responsible for the N-reductive biotransformation of hydroxyurea to urea (B33335). nih.govacs.org The use of Hydroxy Urea-¹³C,¹⁵N₂ has been pivotal in confirming this metabolic pathway. In these studies, the labeled compound is administered, and the subsequent appearance of ¹³C,¹⁵N₂-labeled urea is monitored. nih.govacs.org This allows for the unambiguous differentiation between the urea produced from the metabolism of the exogenous drug and the endogenously synthesized urea. acs.org
A significant study utilized mouse models with genetic modifications of the Mtarc1 gene to demonstrate the specific role of mARC1 in this process. nih.govacs.org The key findings from this research are summarized in the table below.
| Mouse Model | mARC1 Status | Plasma ¹³C,¹⁵N-Hydroxy Urea Levels | Plasma ¹³C,¹⁵N-Urea Levels |
|---|---|---|---|
| Wild-Type (Mtarc1+/+) | Normal | Baseline | Baseline |
| Heterozygous (Mtarc1±) | Reduced | Similar to Wild-Type | - |
| Knockout (Mtarc1–/–) | Absent | Increased | Reduced |
| Hepatocyte-specific Knockdown | Decreased | Increased | Reduced |
These experiments conclusively showed that a decrease in mARC1 abundance leads to higher circulating levels of Hydroxy Urea-¹³C,¹⁵N₂ and a corresponding decrease in the formation of its metabolite, ¹³C,¹⁵N₂-urea, thereby identifying mARC1 as the primary enzyme for hydroxyurea reduction in vivo. nih.govacs.org
Studies on Urease-Related Enzyme-Inhibitor Interactions and Mechanisms
While hydroxyurea itself is considered a weak inhibitor of urease, its derivatives are subjects of interest in the development of more potent inhibitors. csfarmacie.cznih.gov Urease is a bacterial and plant enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, and its inhibition is a therapeutic target for infections caused by ureolytic bacteria like Helicobacter pylori. csfarmacie.cz The use of isotopically labeled compounds, including derivatives of Hydroxy Urea-¹³C,¹⁵N₂, can aid in elucidating the precise interactions between inhibitors and the urease active site. nih.gov By analyzing the kinetic isotope effects with ¹³C and ¹⁵N, researchers can probe the transition state of the enzymatic reaction and the binding mode of the inhibitor, contributing to the rational design of more effective urease inhibitors.
Metabolic Pathway Tracing and Flux Analysis in Model Systems
The stable isotopes in Hydroxy Urea-¹³C,¹⁵N₂ serve as tracers that allow for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes in various biological models. smolecule.com
Tracking Carbon and Nitrogen Fluxes in Cellular and Subcellular Compartments
The dual labeling of Hydroxy Urea-¹³C,¹⁵N₂ with both ¹³C and ¹⁵N enables simultaneous tracking of carbon and nitrogen atoms as they are incorporated into various metabolic pathways. vliz.be This is particularly valuable for studying the urea cycle and other pathways of nitrogen metabolism. smolecule.com Following the administration of Hydroxy Urea-¹³C,¹⁵N₂, researchers can use mass spectrometry to trace the labeled atoms into a wide array of metabolites within cells and subcellular compartments, providing a dynamic view of metabolic fluxes. vliz.beeurisotop.com This approach has been applied in diverse research areas, from studying nitrogen flow in microbial communities to analyzing metabolic reprogramming in cancer cells. vliz.beeurisotop.com
Differentiation of Exogenous vs. Endogenous Compound Metabolism in in vitro and in vivo (Animal) Models
A critical advantage of using Hydroxy Urea-¹³C,¹⁵N₂ is the ability to distinguish the metabolic products of the administered drug from the same molecules produced endogenously. nih.govacs.org As demonstrated in the mARC1 studies, mass spectrometry can easily separate the mass-shifted ¹³C,¹⁵N₂-urea from the naturally abundant, unlabeled urea. acs.org This is crucial for accurately quantifying the rate and extent of drug metabolism without the confounding influence of endogenous metabolic processes. This technique has been instrumental in pharmacokinetic studies to understand drug metabolism, distribution, and clearance. smolecule.com
The table below presents a summary of the analytical techniques used to track Hydroxy Urea-¹³C,¹⁵N₂ and its metabolites.
| Technique | Application | Key Information Obtained |
|---|---|---|
| Mass Spectrometry (MS) | Quantification and identification of labeled compounds in biological matrices. | Precise measurement of Hydroxy Urea-¹³C,¹⁵N₂ and its metabolites (e.g., ¹³C,¹⁵N₂-Urea), enabling differentiation from endogenous counterparts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and study of enzyme-inhibitor interactions. | Provides information on the chemical environment of the ¹³C and ¹⁵N nuclei, revealing details about binding and chemical transformations. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and sensitive detection of labeled compounds in complex mixtures. | Accurate quantification of drug and metabolite levels over time for pharmacokinetic analysis. |
Applications in Metabolomics for Pathway Elucidation
The use of Hydroxy Urea-[¹³C,¹⁵N₂] is pivotal in metabolomics for tracing the biotransformation of the parent molecule. The stable isotopic labels on both the carbon and nitrogen atoms allow researchers to definitively track the compound and its metabolic descendants through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com
One of the key metabolic pathways investigated using labeled hydroxyurea is its conversion to nitric oxide (NO). researchgate.net Mechanistic studies using ¹⁵N-labeled hydroxyurea have confirmed that the nitrogen atoms from hydroxyurea are incorporated into NO. researchgate.net This process is believed to involve oxidation of the hydroxyurea molecule to a nitroxide radical intermediate. researchgate.net The dual labeling in Hydroxy Urea-[¹³C,¹⁵N₂] provides an even more powerful tool, enabling researchers to simultaneously follow the fate of the carbon backbone and the nitrogen groups, ensuring that the detected labeled NO is a direct metabolite and not a product of exchange reactions.
Furthermore, studies with radiolabeled (¹⁴C) hydroxyurea have shown that a significant portion of the drug is metabolized in the liver and excreted as labeled urea and respiratory CO₂. nih.gov The use of the stable isotope variant, Hydroxy Urea-[¹³C,¹⁵N₂], allows for non-radioactive human studies to confirm these pathways. By tracking the appearance of ¹³C-labeled CO₂ and [¹³C, ¹⁵N₂]-urea in plasma and urine, researchers can quantify the flux through these metabolic routes. nih.govacs.org This helps in understanding not only the drug's primary mechanism of inhibiting ribonucleotide reductase but also its broader metabolic impact, including its influence on the urea cycle. smolecule.com
Reaction Mechanism Investigations and Isotope Effects
Unraveling Decomposition Pathways and Stability Profiles
Isotopic labeling is essential for deciphering the complex decomposition pathways of hydroxyurea. The compound is known to hydrolyze in aqueous solutions to form urea and hydroxylamine (B1172632), and it can also decompose under various conditions to release nitrogen oxides. smolecule.com The presence of ¹³C and two ¹⁵N atoms in Hydroxy Urea-[¹³C,¹⁵N₂] serves as an unambiguous marker to trace the origin of each atom in the decomposition products.
For instance, during oxidative decomposition, which is relevant to its biological activity, hydroxyurea is thought to form a C-nitroso intermediate. researchgate.net Using Hydroxy Urea-[¹³C,¹⁵N₂], mass spectrometry can be employed to analyze the fragments, confirming whether the ¹³C atom remains with a specific ¹⁵N atom, thereby validating the proposed intermediate structures and subsequent reaction steps. This level of detail is crucial for building accurate stability profiles and understanding how the molecule behaves in different chemical and biological environments.
Studies on Oxidation, Reduction, and Substitution Reactions Involving Labeled Atoms
Hydroxy Urea-[¹³C,¹⁵N₂] is an invaluable tool for studying the specific chemical transformations it undergoes. The primary mechanism of action for hydroxyurea involves the reduction of a critical tyrosyl free radical (Y122•) in the active site of the enzyme ribonucleotide reductase (RNR). acs.orgacs.org This event, which inactivates the enzyme and halts DNA synthesis, is a proton-coupled electron transfer (PCET) reaction where hydroxyurea acts as the reductant. acs.orgacs.org The use of the labeled compound allows researchers to probe the changes in the molecule's structure as it donates an electron and a proton, confirming the site of oxidation on the hydroxyurea molecule itself.
In addition to its interaction with RNR, hydroxyurea undergoes oxidation reactions catalyzed by heme proteins, such as hemoglobin, and peroxidases, leading to the production of nitric oxide. researchgate.netnih.gov These oxidative processes are complex, involving a proposed 3-electron oxidation. researchgate.net By using Hydroxy Urea-[¹³C,¹⁵N₂], scientists can track the transfer of the labeled nitrogen atom to NO, providing direct evidence of the reaction pathway and distinguishing it from other potential nitrogen sources in the biological system.
Kinetic Isotope Effects in Rate-Determining Steps
The study of kinetic isotope effects (KIEs) provides profound insight into reaction mechanisms by revealing which steps are rate-determining. The mass difference between ¹³C/¹²C and ¹⁵N/¹⁴N can lead to small but measurable changes in reaction rates when these atoms are involved in bond-breaking or bond-forming events in the slowest step of a reaction. researchgate.net
A detailed investigation into the hydrolysis of hydroxyurea catalyzed by the enzyme urease provides a clear example. acs.orgnih.govnih.gov This reaction proceeds with a rapid "burst" phase followed by a slower "plateau" phase. nih.gov Researchers measured the carbon (¹³C) and nitrogen (¹⁵N) KIEs for both phases. The results showed significant ¹³C KIEs but ¹⁵N KIEs that were close to unity (i.e., no significant effect). acs.orgnih.gov This finding indicates that a step involving the carbonyl carbon is rate-determining, but the cleavage of either C-N bond is not. acs.orgnih.gov The data strongly suggest that the rate-limiting step occurs before the chemical cleavage of the C-N bonds, likely related to a conformational change or binding event after the initial interaction with the enzyme's active site. acs.org The similarity in the carbon isotope effects for both phases also points to the formation of a common intermediate. researchgate.netacs.org
Table 1: Kinetic Isotope Effects in the Urease-Catalyzed Hydrolysis of Hydroxyurea This interactive table summarizes the experimental kinetic isotope effect (KIE) values, providing insights into the rate-determining steps of the enzymatic reaction.
| Isotope Effect | Burst Phase Value | Plateau Phase Value | Mechanistic Implication |
|---|---|---|---|
| Carbonyl ¹³(V/K) | 1.0135 ± 0.0003 | 1.0178 ± 0.0003 | Carbonyl carbon is involved in the rate-determining step. acs.orgnih.gov |
| NH₃ Leaving Group ¹⁵(V/K) | 1.0016 ± 0.0005 | 1.0019 ± 0.0007 | C-N bond cleavage to release ammonia is not rate-determining. acs.orgnih.gov |
| NH₂OH Leaving Group ¹⁵(V/K) | 1.0013 ± 0.0005 | 1.0022 ± 0.0003 | C-N bond cleavage to release hydroxylamine is not rate-determining. acs.orgnih.gov |
Studies on Molecular Interactions with Biomolecules
Analysis of Binding to Enzymes and Protein Targets
Isotopically labeled compounds are essential for analyzing the specific interactions between a small molecule and its protein targets. For Hydroxy Urea-[¹³C,¹⁵N₂], the primary target is ribonucleotide reductase (RNR), but interactions with other proteins like hemoglobin are also significant. nih.govresearchgate.net
Advanced spectroscopic techniques, such as isotope-edited Fourier Transform Infrared (FT-IR) spectroscopy, leverage isotopic labeling to probe these interactions at an atomic level. acs.orgnih.gov In such experiments, either the small molecule or the protein itself can be labeled. Studies on RNR have used globally ¹³C-labeled protein subunits to investigate the effect of hydroxyurea binding. acs.orgacs.org By subtracting the spectrum of the unlabeled protein from the labeled one (or vice-versa), researchers can isolate signals originating exclusively from the labeled component. When unlabeled hydroxyurea reacts with ¹³C-labeled RNR, specific changes in the protein's vibrational modes can be assigned. Research has shown that the reaction of hydroxyurea with RNR leads to distinct electrostatic changes at non-ligating aspartate residues within the enzyme's β2 subunit, indicating that a network of amino acids is involved in mediating the reaction with the tyrosyl radical. acs.orgacs.org
These methods provide high-resolution data on the conformational and electronic perturbations that occur upon binding and reaction, offering a much more detailed picture than what can be obtained from kinetics or computational docking alone. nih.govaip.org
Table 2: Protein Targets of Hydroxyurea and Investigative Techniques This interactive table outlines the key protein targets of hydroxyurea and the modern techniques, often reliant on isotopic labeling, used to study these molecular interactions.
| Protein Target | Organism | Investigative Technique | Key Finding |
|---|---|---|---|
| Ribonucleotide Reductase (RNR) | E. coli / Human | Isotope-Edited FT-IR / RIFT-IR | Reaction with hydroxyurea causes electrostatic changes in specific aspartate residues in the β2 subunit. acs.orgacs.org |
| Ribonucleotide Reductase (RNR) | E. coli | FT-IR with ¹⁵N-Tyr Labeled Protein | Reduction of the tyrosyl radical is linked to structural changes in the nearby protein backbone. nih.gov |
| Hemoglobin | Human | Molecular Docking & Spectroscopy | Hydroxyurea interacts with heme-based proteins, leading to its oxidative conversion to nitric oxide. nih.gov |
| Urease | Bacillus pasteurii | Kinetic Isotope Effects | Binding and an enzymatic step preceding C-N bond cleavage are rate-limiting. acs.orgnih.gov |
Investigation of Interactions with Nucleic Acids and Other Biological Macromolecules
The isotopically labeled compound Hydroxy Urea-[13C,15N2] serves as a powerful tool in elucidating the intricate interactions between its parent molecule, hydroxyurea, and biological macromolecules, most notably nucleic acids and associated proteins. The primary mechanism of action for hydroxyurea is the inhibition of ribonucleoside reductase (RNR), an enzyme critical for the synthesis of deoxyribonucleotides, the building blocks of DNA. acs.orgnih.govdrugbank.comnih.govmdpi.commedchemexpress.comresearchgate.net This direct impact on DNA synthesis pathways places hydroxyurea at the center of studies on DNA replication, damage, and repair. The use of its stable isotope-labeled form allows for precise tracing and quantification in complex biological systems.
Recent research indicates that hydroxyurea may also directly interact with DNA, leading to alterations in its higher-order structure. researchgate.net Furthermore, it has been shown to induce the production of reactive oxygen species (ROS), which can cause direct DNA damage and inhibit DNA polymerase activity. nih.govmdpi.comresearchgate.netpnas.org By employing Hydroxy Urea-[13C,15N2], researchers can meticulously track the compound's metabolic fate and its direct or indirect effects on nucleic acids and proteins involved in the DNA damage response.
A significant application of stable isotopes in this context is in quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govnih.govqnl.qa In these experiments, cells are cultured in media containing "heavy" or "light" amino acids. When these cells are treated with hydroxyurea, the changes in the proteome, particularly the proteins bound to chromatin (the complex of DNA and proteins), can be quantified with high accuracy using mass spectrometry. This approach has been instrumental in identifying proteins that are recruited to or dissociated from DNA during replication stress induced by hydroxyurea.
For instance, studies have utilized SILAC to analyze changes in chromatin composition in yeast cells challenged with hydroxyurea. These experiments have revealed significant alterations in the association of various proteins with chromatin, providing insights into the DNA replication checkpoint. nih.gov
| Protein/Complex | Function | Observed Change in Chromatin Association in ctf18Δ Mutant |
|---|---|---|
| Cdc45 | Replisome Progression Complex Component | Increased |
| Ctf4 | Replisome Progression Complex Component | Increased |
| GINS Complex Subunits | Replisome Progression Complex Component | Increased |
| PCNA (Proliferating Cell Nuclear Antigen) | Polymerase Processivity Clamp | Increased |
| RPA (Replication Protein A) | Single-Stranded DNA-Binding Complex | Increased |
Furthermore, Chromatin Immunoprecipitation (ChIP) assays have been employed to investigate the binding of specific proteins to DNA in the presence of hydroxyurea. Research has shown that treatment with hydroxyurea can lead to the dissociation of key proteins from telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov
| Protein | Function | Cell Lines Tested | Effect of Hydroxyurea on DNA Binding |
|---|---|---|---|
| TRF1 (Telomeric Repeat-Binding Factor 1) | Telomere length regulation | Raji, HCT116 | Reduced binding to telomere repeats |
| TRF2 (Telomeric Repeat-Binding Factor 2) | Telomere protection, preventing DNA damage response at telomeres | Raji, HCT116 | Reduced binding to telomere repeats |
These studies, while not always explicitly using Hydroxy Urea-[13C,15N2] for the final detection step, lay the groundwork for its application. The use of the isotopically labeled compound as a tracer in such experiments would allow for a more direct correlation between the presence of the drug and the observed changes in macromolecular interactions. For example, it could be used to quantify the amount of hydroxyurea or its metabolites associated with specific protein-DNA complexes, providing a deeper understanding of its mechanism of action at a molecular level.
The ability to induce and study replication stress makes hydroxyurea an invaluable tool. nih.govmdpi.com By using Hydroxy Urea-[13C,15N2], researchers can design experiments to trace the flow of the labeled atoms through metabolic pathways that are interconnected with nucleic acid synthesis and repair, offering a quantitative and dynamic view of these fundamental cellular processes.
Computational and Theoretical Investigations of Hydroxy Urea 13c,15n2
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure of molecules. For Hydroxy Urea-[¹³C,¹⁵N₂], these calculations reveal its preferred geometries and the energy barriers between different rotational isomers (conformers).
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of hydroxyurea (B1673989). Studies on unlabeled hydroxyurea have established the existence of several conformers, with the 1Ea and 1Za keto tautomers being particularly stable. researchgate.net The 1Ea conformer is predicted to be the most stable in the gas phase. researchgate.net
The introduction of ¹³C and ¹⁵N isotopes does not significantly alter the electronic structure or the potential energy surface of the molecule. Therefore, the equilibrium geometries (bond lengths and angles) calculated for unlabeled hydroxyurea are considered excellent approximations for Hydroxy Urea-[¹³C,¹⁵N₂]. The primary effect of isotopic substitution is on the vibrational zero-point energy, not the geometry itself.
DFT calculations, often using functionals like B3LYP or MPW1PW91 combined with basis sets such as 6-311++G(d,p), provide detailed geometric parameters. researchgate.netresearchgate.net These calculations show that the planarity of the urea (B33335) backbone is a key structural feature. d-nb.info
Table 1: Calculated Geometric Parameters of the 1Ea Conformer of Hydroxyurea (Approximation for Hydroxy Urea-[¹³C,¹⁵N₂])
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.215 | O-C-N(H₂) | 125.8 |
| C-N(H₂) | 1.340 | O-C-N(HOH) | 118.7 |
| C-N(HOH) | 1.398 | N(H₂)-C-N(HOH) | 115.5 |
| N-O | 1.401 | C-N-O | 112.3 |
| Data is representative of typical DFT calculation results for unlabeled hydroxyurea and serves as a close approximation for the isotopically labeled compound. |
Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy for structural calculations, albeit at a higher computational expense. researchgate.netresearchgate.net These methods confirm the structural landscape predicted by DFT, providing benchmark data for the relative energies of different conformers. researchgate.net For instance, MP2/6-311++G(2d,2p) level of theory calculations have been instrumental in studying the isomerization pathways of hydroxyurea. researchgate.net
Conversely, semi-empirical methods, which use parameters derived from experimental data, can handle larger molecular systems or dynamics simulations but with reduced accuracy. While less common for high-precision geometry optimization of small molecules like hydroxyurea, they can be employed for initial explorations of conformational space.
Density Functional Theory (DFT) Studies
Vibrational Analysis and Spectroscopic Property Predictions
Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. For Hydroxy Urea-[¹³C,¹⁵N₂], these calculations can predict how isotopic substitution will shift the vibrational frequencies, aiding in the assignment of complex spectra.
The vibrational frequencies of a molecule are highly dependent on the masses of its constituent atoms. Isotopic substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N increases the reduced mass of the vibrating groups, leading to a predictable decrease (redshift) in the corresponding vibrational frequencies.
DFT calculations are highly effective at predicting these isotopic shifts. osti.gov For Hydroxy Urea-[¹³C,¹⁵N₂], the most significant shifts are expected for modes involving the substituted atoms:
C=O Stretch: The carbonyl stretching vibration, typically found around 1630-1650 cm⁻¹ in unlabeled hydroxyurea, is expected to shift to a lower frequency. researchgate.net
N-H Bending and C-N Stretching: Vibrations involving the C-N bonds and the amino (-NH₂) and hydroxylamino (-NHOH) groups will also be affected.
Table 2: Predicted Vibrational Frequency Shifts for Hydroxy Urea-[¹³C,¹⁵N₂]
| Vibrational Mode | Typical Frequency (unlabeled, cm⁻¹) | Expected Shift upon ¹³C,¹⁵N₂ Labeling |
| N-H Asymmetric Stretch | ~3450 | Minimal |
| N-H Symmetric Stretch | ~3350 | Minimal |
| O-H Stretch | ~2810 | Minimal |
| C=O Stretch (Amide I) | ~1630-1650 | Significant Redshift |
| NH₂ Scissoring | ~1600 | Moderate Redshift |
| N-C-N Asymmetric Stretch | ~1500 | Moderate Redshift |
| This table illustrates the expected effects based on established computational chemistry principles and data from analogous compounds. |
Quantum chemical calculations are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules. researchgate.netaps.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. d-nb.info
For Hydroxy Urea-[¹³C,¹⁵N₂], these calculations can predict the ¹³C and ¹⁵N chemical shifts. researchgate.net The isotopic labeling itself has a minor influence on the chemical shift of the labeled nucleus (a primary isotope effect) but can cause small, measurable changes in the chemical shifts of neighboring nuclei (secondary isotope effects). nih.gov Ab initio methods have been successfully used to calculate these secondary isotope shifts, which can be valuable for detailed structural assignments. nih.gov
A key feature in the NMR spectrum of Hydroxy Urea-[¹³C,¹⁵N₂] would be the spin-spin coupling constants (J-couplings) between the labeled nuclei, particularly the one-bond coupling ¹J(¹³C, ¹⁵N) and the two-bond coupling ²J(¹⁵N, ¹⁵N). These couplings provide direct through-bond connectivity information and can be accurately predicted using DFT calculations. researchgate.net
Table 3: Representative Calculated NMR Parameters
| Parameter | Nucleus | Calculated Value (unlabeled) | Expected Feature in ¹³C,¹⁵N₂ Analog |
| Chemical Shift | ¹³C | ~160-165 ppm | Direct observation of ¹³C resonance |
| Chemical Shift | ¹⁵N (NH₂) | ~70-80 ppm | Direct observation of ¹⁵N resonance |
| Chemical Shift | ¹⁵N (NHOH) | ~90-100 ppm | Direct observation of ¹⁵N resonance |
| Coupling Constant | ¹J(¹³C, ¹⁵N) | N/A | Observable splitting, predictable value |
| Calculated chemical shifts are relative to standard references (e.g., TMS for ¹³C, NH₃ for ¹⁵N) and can vary with the computational method and solvent model. |
Computational Vibrational Spectra Simulation and Comparison with Experimental Data
Reaction Pathway Modeling and Potential Energy Surface Exploration
Theoretical chemistry can be used to model chemical reactions, map out potential energy surfaces (PES), and identify transition states. This is particularly relevant for understanding the mechanism of action of hydroxyurea, which is known to involve radical species. researchgate.net
Computational studies, using DFT and high-level ab initio methods, have explored the potential energy profiles for reactions involving hydroxyurea, such as hydrogen abstraction to form various radical intermediates. researchgate.net These studies have identified O-centered radicals as being particularly stable and relevant to the biological activity of the drug.
For Hydroxy Urea-[¹³C,¹⁵N₂], the potential energy surface for a given reaction is nearly identical to that of the unlabeled compound. However, the isotopic labeling affects the zero-point vibrational energies (ZPVE) of the reactant, transition state, and product. This difference in ZPVE can lead to a kinetic isotope effect (KIE), where the reaction rate changes upon isotopic substitution. Kinetic studies on the urease-catalyzed hydrolysis of hydroxyurea have indeed measured carbon and nitrogen isotope effects, confirming that C-N bond cleavage is involved in the mechanism. nih.govscbt.com
Modeling these reaction pathways for Hydroxy Urea-[¹³C,¹⁵N₂] allows for the theoretical prediction of these KIEs, which can then be compared with experimental results to provide strong evidence for a proposed reaction mechanism.
Mechanistic Insights into Synthetic Routes and Degradation Pathways
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms relevant to Hydroxy Urea-[¹³C,¹⁵N₂].
Synthetic Routes: The synthesis of Hydroxy Urea-[¹³C,¹⁵N₂] typically involves the controlled hydroxylation of its isotopically labeled precursor, Urea-[¹³C,¹⁵N₂]. The process generally consists of dissolving Urea-[¹³C,¹⁵N₂] in a polar aprotic solvent and then adding a hydroxylating agent, such as hydroxylamine (B1172632) hydrochloride, under controlled temperature conditions to minimize side reactions. While detailed computational modeling of this specific isotopic synthesis is not widely published, theoretical calculations on analogous reactions help in understanding the electronic requirements and steric factors that govern the reaction's efficiency and yield.
Degradation Pathways: The degradation of hydroxyurea, particularly under conditions such as radiolysis, has been a subject of computational investigation. DFT calculations have been used to explore the dominant degradation pathways of hydroxyurea in aqueous solutions under irradiation. researchgate.net These studies propose that the radiolysis is primarily a free-radical-driven process involving reactive species like the hydroxyl radical (·OH), hydrated electron (eₐq⁻), and hydrogen atom (·H). researchgate.net The isotopic labeling in Hydroxy Urea-[¹³C,¹⁵N₂] is crucial for experimental studies that aim to trace these degradation products and validate the computationally predicted mechanisms.
The primary degradation reactions initiated by radiolytic species are proposed to involve hydrogen abstraction or addition, leading to various radical fragments. researchgate.net
| Pathway | Initiating Species | Description | Computational Method |
| H-Abstraction | ·OH, ·H | Abstraction of a hydrogen atom from the -NHOH or -NH₂ group of hydroxyurea, leading to the formation of N-centered or O-centered radicals. | DFT |
| Electron Addition | eₐq⁻ | Addition of a hydrated electron to the carbonyl group, forming a radical anion intermediate. | DFT |
| Radical Addition | ·OH | Addition of a hydroxyl radical to the carbonyl carbon. | DFT |
This table summarizes computationally explored degradation pathways for the hydroxyurea molecule, which are foundational for understanding the degradation of its isotopic analogue.
Prediction of Reaction Intermediates and Transition States
A significant focus of computational chemistry is the prediction of transient species like reaction intermediates and transition states, which are often fleeting and difficult to detect experimentally. For hydroxyurea and its derivatives, computational studies have successfully characterized various radical intermediates that are key to its biological activity and degradation.
Using DFT functionals (like B3LYP) and high-accuracy composite models (like G3(MP2)RAD), researchers have calculated the structures, electronic properties, and potential energy surfaces of radicals derived from hydroxyurea. rsc.org These studies have identified several possible oxygen-centered, nitrogen-centered, and carbon-centered radical species. rsc.org Computational analysis of hyperfine coupling constants (hfccs) has been crucial in identifying the most plausible radical structures that match experimental Electron Paramagnetic Resonance (EPR) spectra. rsc.org
| Intermediate Type | Relative Stability | Significance | Computational Model |
| O-centered radical (z1/e1) | Most stable | Fits experimental EPR data for hydroxyurea-derived radicals. rsc.org | G3(MP2)RAD, B3LYP |
| N-centered radical | Less stable than O-centered | Considered in reaction pathways but often higher in energy. rsc.org | G3(MP2)RAD, B3LYP |
| Oxidized form | Stable intermediate | Binds to the active site of ribonucleotide reductase, inhibiting the enzyme. nih.gov | Docking, MD |
This interactive table presents key findings on predicted reaction intermediates of hydroxyurea based on computational studies.
The inclusion of solvent effects, either implicitly (e.g., CPCM model) or explicitly with water molecules, has been shown to significantly reduce the calculated energy barriers for the rearrangement of these free radical intermediates. rsc.org
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecules, revealing their conformational flexibility and interactions with their environment over time. Ab initio molecular dynamics (AIMD) simulations, which use a first-principles representation of the system's electron density, have been particularly insightful for studying hydroxyurea. nih.govmdpi.com
These simulations have revealed that the conformational equilibrium of hydroxyurea is dramatically influenced by hydration. mdpi.com In the gas phase, the E conformer is typically more stable. However, in an aqueous solution, AIMD simulations show that the Z conformer is significantly more stable, by approximately 17.4 kJ·mol⁻¹. nih.govmdpi.com This highlights the crucial role of solute-water interactions in determining conformational preference. mdpi.com
MD simulations have also been employed to confirm the binding modes of hydroxyurea and its oxidized intermediates within the active sites of enzymes like ribonucleotide reductase. nih.gov These studies provide a structural basis for its inhibitory action.
| Parameter | Finding | Significance | Simulation Method |
| Conformational Stability | In water, the Z conformer is more stable than the E conformer by 17.4 kJ·mol⁻¹. mdpi.com | Reverses the stability order observed in the gas phase, underscoring the importance of hydration. mdpi.com | AIMD with Metadynamics |
| Interconversion Barrier | The free energy barrier for the Z → E conversion is ~45 kJ·mol⁻¹. mdpi.com | Indicates a relatively slow interconversion between conformers at physiological temperatures. mdpi.com | AIMD with Metadynamics |
| Hydration Shell | Hydroxyurea is strongly hydrated and enhances the local hydrogen bond network of water. nih.gov | This "kosmotropic" effect is unique among urea derivatives and may be key to its biological interactions. nih.gov | AIMD |
| Spin-Spin Relaxation (T₂) | ¹⁵N₂ labeling eliminates a major scalar relaxation pathway for the ¹³C nucleus. nih.govescholarship.org | Dramatically increases the T₂ relaxation time of the ¹³C nucleus in vivo, enhancing MRI signal-to-noise. nih.govescholarship.org | NMR, Theoretical Modeling |
This interactive table summarizes key findings from molecular dynamics simulations and theoretical studies on hydroxyurea's dynamics and interactions.
Furthermore, theoretical studies related to the use of Hydroxy Urea-[¹³C,¹⁵N₂] in hyperpolarized MRI have shown that the isotopic labeling has a profound effect on the magnetic resonance properties. The substitution of ¹⁴N (a quadrupolar nucleus) with ¹⁵N (a spin-1/2 nucleus) eliminates a potent scalar relaxation mechanism for the adjacent ¹³C nucleus. nih.govescholarship.org This results in a massive increase in the spin-spin relaxation time (T₂) of the ¹³C, a phenomenon that has been quantified both in solution and in vivo and is critical for obtaining high-resolution metabolic images. nih.govescholarship.org
Advanced Research Tooling and Applications of Hydroxy Urea 13c,15n2
Hyperpolarized Carbon-13 MRI as a Research Probe
Hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP 13C-MRI) is a powerful molecular imaging technique that enhances the MRI signal of 13C-labeled compounds by over 10,000-fold. nih.govpnas.org This remarkable signal enhancement allows for the real-time, non-invasive monitoring of metabolic and physiological processes in vivo. While much of the focus has been on metabolically active substrates like pyruvate, metabolically inactive agents such as [13C,15N2]urea are proving invaluable for perfusion imaging. nih.govnih.gov
Development for Perfusion Imaging in Pre-Clinical Models
The development of hyperpolarized [13C,15N2]urea as a probe for perfusion imaging has shown significant promise in pre-clinical cancer models. nih.gov Researchers have developed pulse sequences, such as the balanced steady-state free precession (bSSFP), to dynamically image the distribution of this diffusible tracer. nih.gov The labeling with 15N in addition to 13C has been shown to greatly increase the signal-to-noise ratio (SNR) and the spin-spin relaxation time (T2) of hyperpolarized urea (B33335). nih.govescholarship.org This enhancement is due to the elimination of a strong scalar relaxation pathway, which is particularly beneficial for high-resolution imaging. escholarship.org Studies in rats have demonstrated that [13C,15N2]urea provides a more than four-fold increase in SNR compared to [13C]urea alone, allowing for clearer depiction of vascular structures like the aorta and its branches. nih.govescholarship.org
Assessment of Tissue Blood Flow and Vascular Structures
Hyperpolarized [13C,15N2]urea serves as an excellent agent for assessing tissue blood flow and delineating vascular structures. nih.gov Unlike conventional gadolinium-based contrast agents, the signal from hyperpolarized urea is directly proportional to the tracer concentration, offering a more quantitative measure of perfusion. nih.gov The absence of a background signal provides an inherently high contrast-to-noise ratio. nih.gov As a metabolically inert compound, it traces vascular delivery and interstitial distribution, providing data comparable to dynamic contrast-enhanced (DCE) MRI. escholarship.org This capability is crucial for studying complex biological changes in tissues, such as those occurring in response to radiation therapy in cancer. escholarship.org
Integration with Other Labeled Probes for Multiparametric Research Imaging
A significant advantage of hyperpolarized [13C,15N2]urea is its potential for co-polarization and simultaneous imaging with other hyperpolarized probes, such as [1-13C]pyruvate. nih.govnih.govcancer.gov This dual-probe approach allows for the simultaneous assessment of tissue perfusion and metabolism in a single experiment. nih.govescholarship.org This multiparametric imaging provides a more comprehensive understanding of tumor biology, including aggressiveness and response to therapy. escholarship.orgcancer.gov The ability to co-polarize and inject both probes together has been developed and is being translated for clinical research, marking a significant step forward in advanced cancer imaging. nih.govcancer.gov
Reference Standard and Internal Standard Applications in Analytical Research
Hydroxy Urea-[13C,15N2] is a crucial tool in analytical research, where its stable isotope-labeled nature allows it to serve as a reliable reference and internal standard. nih.gov This is particularly important for the quantitative analysis of its unlabeled counterpart, hydroxyurea (B1673989), in biological samples.
Method Development and Validation for Quantitative Bioanalysis in Research Samples
The development of robust analytical methods is essential for accurately measuring drug concentrations in biological matrices. Hydroxy Urea-[13C,15N2] is used as an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify hydroxyurea in samples such as dried blood spots. nih.gov The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. nih.govnih.gov
For instance, a validated LC-MS/MS method using [13C,15N2]hydroxyurea as an internal standard demonstrated linearity over a range of 0.5–60 μg/mL in whole blood, with low inter- and intra-assay variability. nih.gov Such methods are critical for pharmacokinetic studies and therapeutic drug monitoring. nih.govnih.gov
| Analytical Method Parameter | Finding | Source |
| Linearity Range | 0.5–60 μg/mL | nih.gov |
| Inter-assay CV | < 15% | nih.gov |
| Intra-assay CV | < 15% | nih.gov |
| Limit of Detection | 5 ng/mL | nih.gov |
| Stability in Whole Blood (at -20°C or -80°C) | Up to 60 days | nih.gov |
Use in Quality Control of Labeled Compound Syntheses
The synthesis of isotopically labeled compounds is a complex process that requires stringent quality control to ensure the final product meets the required specifications for purity and isotopic enrichment. pharma-industry-review.commoravek.commoravek.com Hydroxy Urea-[13C,15N2] can be used as a reference standard in the quality control process of its own synthesis or the synthesis of other related labeled compounds.
Utility in Exploring Novel Biochemical Pathways and Targets
The primary utility of Hydroxy Urea-¹³C,¹⁵N₂ in advanced research lies in its application as a tracer in metabolic studies. smolecule.com By introducing the labeled compound into a biological system, researchers can follow the journey of the ¹³C and ¹⁵N isotopes, distinguishing the drug and its metabolites from endogenous molecules. acs.orgacs.org This has been particularly valuable in discovering previously uncharacterized metabolic pathways and identifying the roles of specific enzymes in drug metabolism. nih.gov
Identification of Previously Undiscovered Metabolic Transformations
While the reduction of N-hydroxyurea (NHU) to urea was known to be its major elimination pathway, the specific enzymatic processes governing this transformation were largely unknown. researchgate.netnih.govnih.gov The use of Hydroxy Urea-¹³C,¹⁵N₂ has been pivotal in clarifying this pathway. In recent studies, researchers administered Hydroxy Urea-¹³C,¹⁵N₂ to in vivo mouse models to trace its biotransformation. acs.orgacs.org
The key advantage of the isotopically labeled compound is that it allows for the clear differentiation between the urea produced from the metabolism of hydroxyurea and the urea produced through the body's natural physiological processes. acs.orgacs.org Using mass spectrometry, scientists can specifically measure the resulting ¹³C,¹⁵N-Urea. acs.org This precise tracking confirmed that the N-reductive pathway is a significant route for hydroxyurea metabolism and inactivation. nih.gov
Table 1: Impact of mARC1 Knockdown on Hydroxy Urea-¹³C,¹⁵N₂ Metabolism in Mice This table presents illustrative data based on findings from in vivo studies where mice with reduced levels of the mARC1 enzyme (knockdown) were administered Hydroxy Urea-¹³C,¹⁵N₂. Plasma concentrations were measured after 15 minutes to assess the metabolic transformation.
| Mouse Model | Plasma Hydroxy Urea-¹³C,¹⁵N₂ Concentration (Relative Units) | Plasma Urea-¹³C,¹⁵N₂ Concentration (Relative Units) |
|---|---|---|
| Control | 100 | 100 |
| mARC1 Knockdown | Increased | Reduced |
Investigation of Uncharacterized Enzyme Activities
Building on the identification of the metabolic pathway, Hydroxy Urea-¹³C,¹⁵N₂ was instrumental in pinpointing the specific enzyme responsible for the reduction of hydroxyurea to urea. acs.orgnih.gov Prior to this research, no individual enzyme had been definitively identified for this biotransformation. acs.org The mitochondrial amidoxime (B1450833) reducing component (mARC) was considered a likely candidate due to its known N-reductive activity. researchgate.netnih.gov
To investigate this, researchers conducted both in vitro and in vivo experiments. nih.gov In vitro assays using recombinant human mARC enzymes (mARC1 and mARC2) demonstrated that mARC1 effectively reduces hydroxyurea. acs.orgnih.gov The in vivo studies provided more conclusive evidence. By using mouse models where the gene for mARC1 was knocked out (Mtarc1-/-) or knocked down, researchers could observe the direct effect of the enzyme's absence. acs.orgacs.org
When Hydroxy Urea-¹³C,¹⁵N₂ was administered to these mice, there was a significant retention of the labeled hydroxyurea in the plasma and a corresponding decrease in the formation of its metabolite, ¹³C,¹⁵N-urea, compared to wild-type mice. acs.orgacs.org This demonstrated a direct link between mARC1 abundance and the metabolic rate of hydroxyurea. acs.org These findings identified mARC1 as the primary enzyme responsible for this specific metabolic reaction, an activity that was previously uncharacterized. acs.orgnih.gov
Table 2: Correlation Between mARC1 Abundance and Hydroxy Urea-¹³C,¹⁵N₂ Plasma Retention This table summarizes the correlation observed in vivo between the levels of mARC1 (at both the mRNA and protein level) and the concentration of Hydroxy Urea-¹³C,¹⁵N₂ in plasma, demonstrating an inverse relationship.
| Biomarker | Correlation with Plasma Hydroxy Urea-¹³C,¹⁵N₂ Concentration (R²) |
|---|---|
| Hepatic mARC1 mRNA | 0.89 |
| Hepatic mARC1 Protein | 0.79 |
Future Directions and Emerging Research Avenues for Hydroxy Urea 13c,15n2
Development of Novel Isotopic Labeling Strategies and Positions
The strategic placement of stable isotopes within a molecule is fundamental to the utility of labeled compounds. Future research will likely focus on developing novel isotopic labeling strategies for hydroxyurea (B1673989), moving beyond the current [13C,15N2] configuration.
One area of exploration is the synthesis of hydroxyurea with isotopes at different positions to probe specific metabolic questions. For example, labeling with deuterium (B1214612) (²H) at metabolically stable positions can provide insights into pharmacokinetic properties and metabolic stability. nih.govnih.gov The development of methods for selective isotopic labeling will be crucial. This could involve new chemical synthesis routes or biosynthetic approaches. The choice of isotope and its position can influence the analytical techniques used for detection and the biological questions that can be addressed. creative-proteomics.combiosyn.com
Furthermore, the development of multi-labeled compounds, incorporating more than two stable isotopes, could provide even greater resolution in tracking metabolic fates. creative-proteomics.com For instance, combining ¹³C, ¹⁵N, and ²H labeling in the same hydroxyurea molecule could allow for simultaneous tracing of the carbon skeleton, nitrogen atoms, and specific hydrogen atoms, offering a more complete picture of its metabolic journey.
Integration with Multi-Omics Approaches (e.g., Integrated Metabolomics and Proteomics)
The future of biological research lies in the integration of multiple "omics" disciplines to create a holistic view of cellular function. Hydroxy Urea-[13C,15N2] is well-positioned to be a key tool in this integrated approach, particularly in the fields of metabolomics and proteomics. nih.govmdc-berlin.de
By using Hydroxy Urea-[13C,15N2] in conjunction with techniques like stable isotope labeling by amino acids in cell culture (SILAC) for proteomics, researchers can simultaneously track the metabolic fate of the drug and its impact on the proteome. nih.govmdc-berlin.de This integrated approach can reveal how hydroxyurea treatment alters metabolic pathways and, in turn, how these metabolic shifts influence protein expression and function. mdc-berlin.de For example, one could investigate how the inhibition of ribonucleotide reductase by hydroxyurea affects the expression of proteins involved in DNA synthesis and repair. acs.org
This multi-omics strategy provides a powerful platform for understanding the complex interplay between different cellular networks. nih.govmicrobialcell.com The data generated from these integrated experiments can be used to build more comprehensive models of drug action and disease pathology.
Advancements in in situ and Real-Time Monitoring of Biological Processes
A significant frontier in biomedical research is the ability to observe biological processes as they happen, in their native environment. Advancements in analytical techniques are making in situ and real-time monitoring of isotopically labeled compounds like Hydroxy Urea-[13C,15N2] increasingly feasible.
Techniques such as hyperpolarized magnetic resonance imaging (MRI) are emerging as powerful tools for the non-invasive, real-time tracking of metabolic processes in vivo. nih.govtmc.edu Hyperpolarized [¹³C,¹⁵N₂]urea has been used for perfusion imaging, and its co-polarization with other agents like [1-¹³C]pyruvate allows for the simultaneous measurement of perfusion and metabolism. tmc.edunih.gov This technology could be applied to visualize the distribution and metabolic conversion of Hydroxy Urea-[13C,15N2] in living organisms, providing unprecedented spatial and temporal information about its mechanism of action. nih.govconicet.gov.ar
Furthermore, real-time NMR spectroscopy (RT-NMR) can be used to monitor the chemical transformations of isotope-labeled metabolites in complex biological samples like cell extracts or even intact cells. conicet.gov.ar These advancements will enable researchers to move beyond static snapshots and gain a dynamic understanding of how Hydroxy Urea-[13C,15N2] interacts with biological systems.
Exploration of New Catalytic Systems for Labeled Compound Synthesis
The synthesis of isotopically labeled compounds can be complex and expensive. A key area of future research is the exploration of new and more efficient catalytic systems for the synthesis of labeled compounds like Hydroxy Urea-[13C,15N2].
Recent advancements in catalysis, including the use of transition metals and organocatalysts, offer promising avenues for developing more robust and general methods for isotopic labeling. rsc.orgtandfonline.comcnpem.brrsc.org For example, methods are being developed for the late-stage isotopic labeling of complex molecules, which would allow for the introduction of ¹³C or ¹⁴C into a drug molecule in the final steps of its synthesis. chemrxiv.orgacs.org This would significantly streamline the production of labeled compounds and reduce costs.
The development of novel catalysts could also enable the synthesis of hydroxyurea with isotopic labels at positions that are currently difficult to access. This would expand the repertoire of available labeled compounds and open up new possibilities for metabolic research. researchgate.netmdpi.com
Application in Systems Biology for Comprehensive Mechanistic Modeling
Systems biology aims to understand the emergent properties of complex biological systems by integrating experimental data with computational modeling. Isotopically labeled compounds like Hydroxy Urea-[13C,15N2] are invaluable tools for generating the quantitative data needed to build and validate these models. nih.govembopress.org
By tracing the flow of isotopes through metabolic networks, researchers can determine metabolic fluxes—the rates of biochemical reactions. nih.gov This information is crucial for constructing detailed mechanistic models of how cells respond to drugs like hydroxyurea. For instance, data from studies using Hydroxy Urea-[13C,15N2] can be used to model the impact of ribonucleotide reductase inhibition on the entire network of nucleotide metabolism. acs.org
These systems biology models can then be used to predict the effects of different drug dosages, identify potential off-target effects, and design more effective therapeutic strategies. nih.gov The integration of data from multi-omics studies, as discussed in section 7.2, will be particularly important for building comprehensive and predictive models of drug action.
Q & A
Q. How is Hydroxy Urea-13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2 synthesized for isotopic labeling studies?
Hydroxy Urea- is synthesized by reacting carbon monoxide () with ammonia () in the presence of sulfur as a catalyst. This method ensures dual isotopic incorporation into the urea backbone, enabling precise tracking of carbon and nitrogen pathways in metabolic studies . The reaction conditions (e.g., temperature, pressure) must be tightly controlled to optimize isotopic enrichment (>98% for and >99% for ) and minimize unlabeled byproducts .
Q. What are the primary applications of this compound^{13}\text{C},^{15}\text{N}_213C,15N2 in metabolic research?
This compound is used to:
- Track amino acid catabolism and urea cycle dynamics in clinical models (e.g., diabetic nephropathy), where increased nitrogen load accelerates disease progression .
- Quantify protein denaturation mechanisms via isotopic tracing in in vitro assays .
- Serve as a stable isotope probe in soil and aquatic nitrogen fixation studies, enabling differentiation between microbial assimilation and abiotic processes .
Q. What precautions are critical when handling Hydroxy Urea- in laboratory settings?
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of particulate matter.
- Store the compound in airtight, light-resistant containers at 4°C to prevent isotopic exchange or degradation .
Q. How can researchers validate the isotopic purity of Hydroxy Urea-?
- Mass spectrometry (MS): Measure the and ratios to confirm enrichment levels .
- Nuclear magnetic resonance (NMR): Analyze - coupling patterns to detect isotopic scrambling or contamination .
Q. What methodological considerations apply when using Hydroxy Urea- in tracer experiments?
- Dosing: Optimize concentrations to avoid isotopic dilution (e.g., 0.1–1.0 mM in cell cultures) .
- Incubation time: Balance between sufficient tracer incorporation and minimizing cell toxicity (typically 4–24 hours) .
- Controls: Include unlabeled urea and solvent-only controls to account for background signals .
Advanced Research Questions
Q. How does contamination in commercial 15N2^{15}\text{N}_215N2 gas affect nitrogen fixation assays using this compound^{13}\text{C},^{15}\text{N}_213C,15N2?
Commercial stocks often contain contaminants like or , which can overestimate fixation rates by up to 530 nmol N/L/day . Mitigation strategies include:
- Pre-testing gas purity: Use ion chromatography or MS to quantify contaminants.
- Gas purification: Employ acid traps or recirculating scrubbers to remove soluble species .
- Method validation: Compare results with acetylene reduction assays to identify discrepancies .
Q. What are the limitations of using Hydroxy Urea- in quantifying denitrification rates in aquatic systems?
- Isotopic equilibrium: The bubble method underestimates fixation rates by ≤72% due to incomplete gas dissolution, especially in short incubations (<1 hour) .
- Co-occurring processes: Simultaneous nitrification and denitrification require dual measurements of and via gas chromatography-MS to isolate contributions .
Q. How do acetylene reduction assays (ARA) and tracer methods compare in measuring nitrogen fixation with Hydroxy Urea-?
ARA is cost-effective but less accurate, while tracing provides species-specific data but requires rigorous gas handling .
Q. What advanced techniques enhance the reliability of -based studies with Hydroxy Urea-?
Q. How can researchers address contradictions in nitrogen fixation data from this compound^{13}\text{C},^{15}\text{N}_213C,15N2 studies?
Discrepancies often arise from:
- Methodological variability: Standardize incubation times and gas dissolution protocols .
- Environmental factors: Control oxygen levels (e.g., hypoxia increases assimilation in cyanobacteria ).
- Data harmonization: Use meta-analyses to reconcile field and lab-based results, adjusting for contamination or isotopic dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
